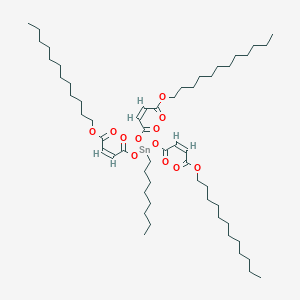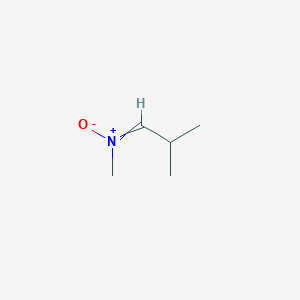
N,2-Dimethylpropan-1-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dimethylpropan-1-imine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of an imine group (C=N) and an N-oxide group (N→O)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,2-Dimethylpropan-1-imine N-oxide can be synthesized through the oxidation of N,2-dimethylpropan-1-imine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the N-oxide group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
N,2-Dimethylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones or other higher oxidation state products.
Reduction: Reduction of the N-oxide group can regenerate the parent imine compound.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrones or other oxidized derivatives.
Reduction: Regeneration of N,2-dimethylpropan-1-imine.
Substitution: Formation of various substituted imine derivatives.
Aplicaciones Científicas De Investigación
N,2-Dimethylpropan-1-imine N-oxide has several applications in scientific research:
Biology: The compound can be used as a probe to study oxidative stress and redox biology due to its ability to undergo oxidation and reduction reactions.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,2-Dimethylpropan-1-imine N-oxide involves its ability to act as both an oxidizing and reducing agent. The N-oxide group can donate or accept electrons, making it a versatile compound in redox reactions. The molecular targets and pathways involved include:
Reduction: The compound can be reduced back to the parent imine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
N,2-Dimethylpropan-1-imine N-oxide can be compared with other similar compounds, such as:
N,N-Dimethylpropan-1-imine: The parent imine compound, which lacks the N-oxide group.
N-Methylpropan-1-imine N-oxide: A similar compound with one less methyl group on the nitrogen atom.
N,N-Dimethylamine N-oxide: A related amine oxide with a different alkyl group attached to the nitrogen.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
74530-99-7 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
N,2-dimethylpropan-1-imine oxide |
InChI |
InChI=1S/C5H11NO/c1-5(2)4-6(3)7/h4-5H,1-3H3 |
Clave InChI |
MLDHBTHLFCHRAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=[N+](C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
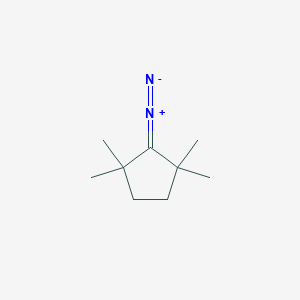

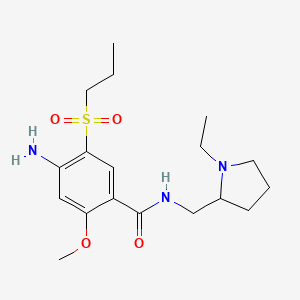
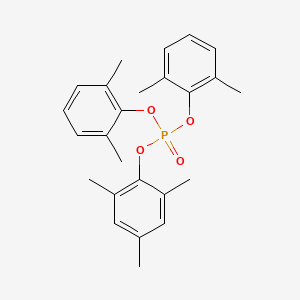
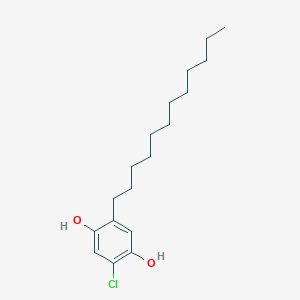

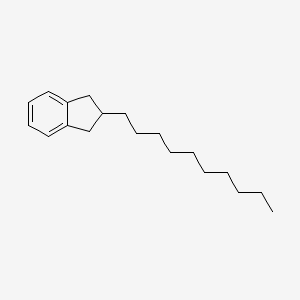
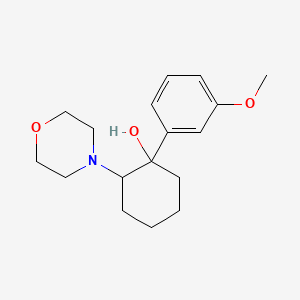

![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
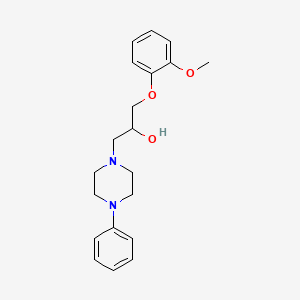
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
